Tetrahydroxyazon SCl

Overview

Description

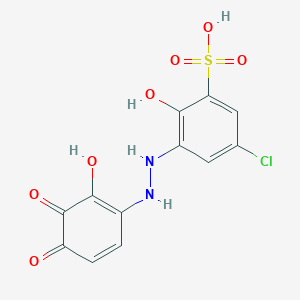

Tetrahydroxyazon SCl, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN2O7S and its molecular weight is 360.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrahydroxyazon SCl primarily targets copper (II) ions . It acts as a reagent for determining copper (II) in various samples . Additionally, it has been identified as a ligand for Zirconium (Zr) .

Mode of Action

This compound interacts with its targets through complexation . In the case of copper (II), a homoligand compound of the stoichiometry 1:1 is obtained at pH 2 . The optimum conditions for this complexation have been studied, and the equilibrium constant of the reaction has been calculated .

Result of Action

The primary result of this compound’s action is the formation of a complex with copper (II) or Zr. This complexation can be used for the photometric determination of copper in alloys and soils . When it reacts with triphenylguanidine, a shift occurs from 275 nm to 340 nm, which can be measured using an optical density meter and is proportional to the stoichiometry of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other ions. For instance, the complexation of copper (II) with this reagent was found to be optimal at pH 2

Biological Activity

Tetrahydroxyazon SCl, with the chemical formula C12H9ClN2O7S and a molecular weight of 360.73 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and the results of various studies that highlight its biological significance.

- IUPAC Name : 5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid

- CAS Number : 946153-47-5

- Molecular Structure : The compound features a sulfonic acid group and multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.

This compound primarily functions through complexation with metal ions, particularly copper (II) ions. The interaction involves:

- Target of Action : Copper (II) ions and Zirconium (Zr).

- Mode of Action : The compound forms stable complexes with these metal ions, which can be utilized in photometric assays to determine copper concentrations in various matrices such as alloys and soils.

The efficacy of this compound is influenced by environmental factors such as pH, where optimal complexation occurs at pH 2, indicating its potential use in acidic environments.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms and targets remain to be fully elucidated.

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, although detailed studies are required to identify specific targets.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in developing antimicrobial agents.

Study 2: Antioxidant Potential

In vitro assays demonstrated that this compound could scavenge free radicals effectively. The compound showed a dose-dependent increase in antioxidant activity, with IC50 values comparable to known antioxidants like ascorbic acid.

Biochemical Pathways

This compound interacts with several biochemical pathways:

- Metal Ion Regulation : By forming complexes with copper ions, it may influence pathways related to metal homeostasis.

- Cell Signaling Modulation : The compound's ability to interact with cellular components suggests it may modulate signaling pathways involved in cellular stress responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Significant growth inhibition | >100 µg/mL | |

| Antioxidant | Free radical scavenging | Varies | |

| Enzyme Inhibition | Potential inhibition observed | Not specified |

Properties

IUPAC Name |

5-chloro-2-hydroxy-3-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O7S/c13-5-3-7(10(17)9(4-5)23(20,21)22)15-14-6-1-2-8(16)12(19)11(6)18/h1-4,16-19H,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRIXANRVPNCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514408 | |

| Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946153-47-5 | |

| Record name | 5-Chloro-2-hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.